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Compound of Interest

Compound Name:
3-aminoquinoxaline-2-carboxylic

Acid

Cat. No.: B1270939 Get Quote

An In-depth Technical Guide on 3-aminoquinoxaline-2-carboxylic acid: Chemical Properties

and IUPAC Name

This technical guide provides a comprehensive overview of the chemical properties, spectral

data, and synthetic methodologies related to 3-aminoquinoxaline-2-carboxylic acid. It is

intended for researchers, scientists, and professionals involved in drug development and

chemical synthesis.

Chemical Identity and Properties
The IUPAC name for the compound is 3-aminoquinoxaline-2-carboxylic acid. It belongs to

the quinoxaline class of heterocyclic compounds, which are known for their diverse biological

activities.

Table 1: General Chemical Properties
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Property Value Source

IUPAC Name
3-aminoquinoxaline-2-
carboxylic acid

-

CAS Number 85414-82-0

Molecular Formula C₉H₇N₃O₂

Molecular Weight 189.17 g/mol Calculated

| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)C(=O)O)N | - |

Table 2: Physicochemical Properties

Property Value Notes

Melting Point Data not available

For comparison,
quinoxaline-2-carboxylic
acid has a melting point of
208 °C (decomposes).[1]

Boiling Point Data not available

Carboxylic acids often

decompose at high

temperatures.[2]

Solubility Data not available

Likely soluble in organic

solvents like DMSO and DMF.

Quinoxaline derivatives show

low solubility in aqueous

media.[3]

| pKa | Data not available | The presence of the carboxylic acid group suggests a pKa value in

the range of 4-5, while the amino group would have a pKa around 9-10.[4] The electron-

withdrawing nature of the quinoxaline ring and the amino group at the 3-position would

influence these values.[5] |

Spectral Data
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Detailed spectral data for 3-aminoquinoxaline-2-carboxylic acid is not readily available in the

public domain. However, characteristic spectral features can be inferred from related

quinoxaline derivatives.

Table 3: Expected Spectral Characteristics

Technique Expected Peaks/Signals

¹H NMR

Aromatic protons on the benzene ring
(multiplets, ~7.5-8.5 ppm), NH₂ protons
(broad singlet), COOH proton (broad
singlet, downfield).[3]

¹³C NMR
Carbonyl carbon (~167 ppm), aromatic and

heterocyclic carbons (~110-155 ppm).[6]

IR Spectroscopy

O-H stretch from carboxylic acid (~2500-3300

cm⁻¹, broad), C=O stretch from carboxylic acid

(~1700 cm⁻¹), N-H stretch from amine (~3300-

3500 cm⁻¹), C=N and C=C stretches in the

aromatic region.[7][8]

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 190.056. |

Experimental Protocols
General Synthesis of Quinoxaline-2-carboxylic Acid
Derivatives
The synthesis of quinoxaline derivatives often involves the condensation of an o-

phenylenediamine with a 1,2-dicarbonyl compound.[9] A common method for producing

quinoxaline-2-carboxylic acids is the reaction of o-phenylenediamine with pyruvic acid or its

derivatives.[10]

Reaction Scheme: o-phenylenediamine + α-keto acid → 3-substituted-quinoxaline-2-carboxylic

acid

A plausible synthetic route for 3-aminoquinoxaline-2-carboxylic acid could involve:
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Reaction of a substituted o-phenylenediamine with a suitable precursor to introduce the

amino and carboxylic acid functionalities.

Alternatively, a pre-formed quinoxaline core could be functionalized. For instance, 3-

chloroquinoxaline-2-carboxylic acid could undergo nucleophilic substitution with an amine

source.

Below is a generalized experimental workflow for the synthesis of a quinoxaline derivative.

Generalized Synthesis Workflow for Quinoxaline Derivatives

Reactants

Reaction & Workup Product

o-phenylenediamine

Condensation Reaction
(e.g., in Ethanol, reflux)

α-Keto Acid

Reaction Workup
(Cooling, Filtration)

Purification
(Recrystallization or Chromatography) Quinoxaline Derivative

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of quinoxaline derivatives.

Reactivity and Logical Relationships
The chemical reactivity of 3-aminoquinoxaline-2-carboxylic acid is dictated by its functional

groups: the carboxylic acid, the amino group, and the quinoxaline ring system.

Carboxylic Acid Group: Can undergo esterification, amidation, and reduction.

Amino Group: Can be acylated, alkylated, and diazotized. It is a nucleophilic center.

Quinoxaline Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to

nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing

groups.
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The interplay of these functional groups allows for a variety of chemical transformations,

making it a versatile building block in medicinal chemistry.

Chemical Reactivity of 3-aminoquinoxaline-2-carboxylic acid

Carboxylic Acid Reactions Amino Group Reactions Ring Reactions

3-aminoquinoxaline-2-carboxylic acid

Esterification
(with alcohol)

R-OH, H⁺

Amidation
(with amine)

R-NH₂, coupling agent

Acylation
(with acyl chloride)

R-COCl

Alkylation
(with alkyl halide)

R-X

Nucleophilic Aromatic
Substitution

Nu⁻

Click to download full resolution via product page

Caption: Reactivity map of 3-aminoquinoxaline-2-carboxylic acid.

Applications in Research and Drug Development
Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range

of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6]

[10] Specifically, derivatives of quinoxaline-2-carboxylic acid have been investigated as:

Antimycobacterial Agents: Certain quinoxaline-2-carboxylic acid 1,4-dioxides have shown

promising activity against Mycobacterium tuberculosis.[6]

Tumor Inhibiting Agents: Some substituted quinoxaline 1,4-di-N-oxides exhibit cytotoxic

activity.[10]

Enzyme Inhibitors: Quinoxaline derivatives have been developed as inhibitors for various

kinases, such as human protein kinase CK2.[9]

The structural motif of 3-aminoquinoxaline-2-carboxylic acid provides a scaffold that can be

readily modified to explore structure-activity relationships in the development of new

therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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